

CAS number and molecular weight of Fmoc-Asn-Pro-Val-PABC-PNP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Asn-Pro-Val-PABC-PNP**

Cat. No.: **B12406877**

[Get Quote](#)

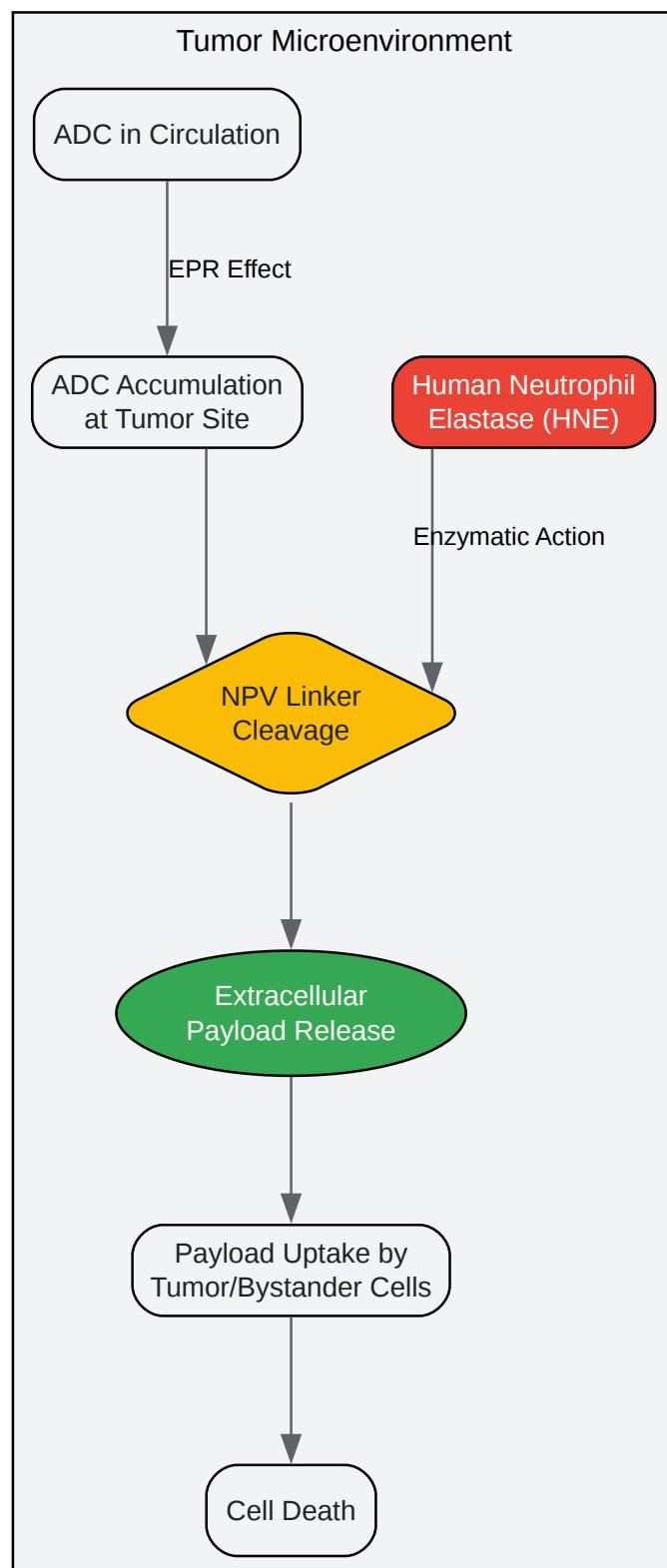
In-Depth Technical Guide: Fmoc-Asn-Pro-Val-PABC-PNP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and mechanism of action of **Fmoc-Asn-Pro-Val-PABC-PNP**, a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs).

Core Data Presentation

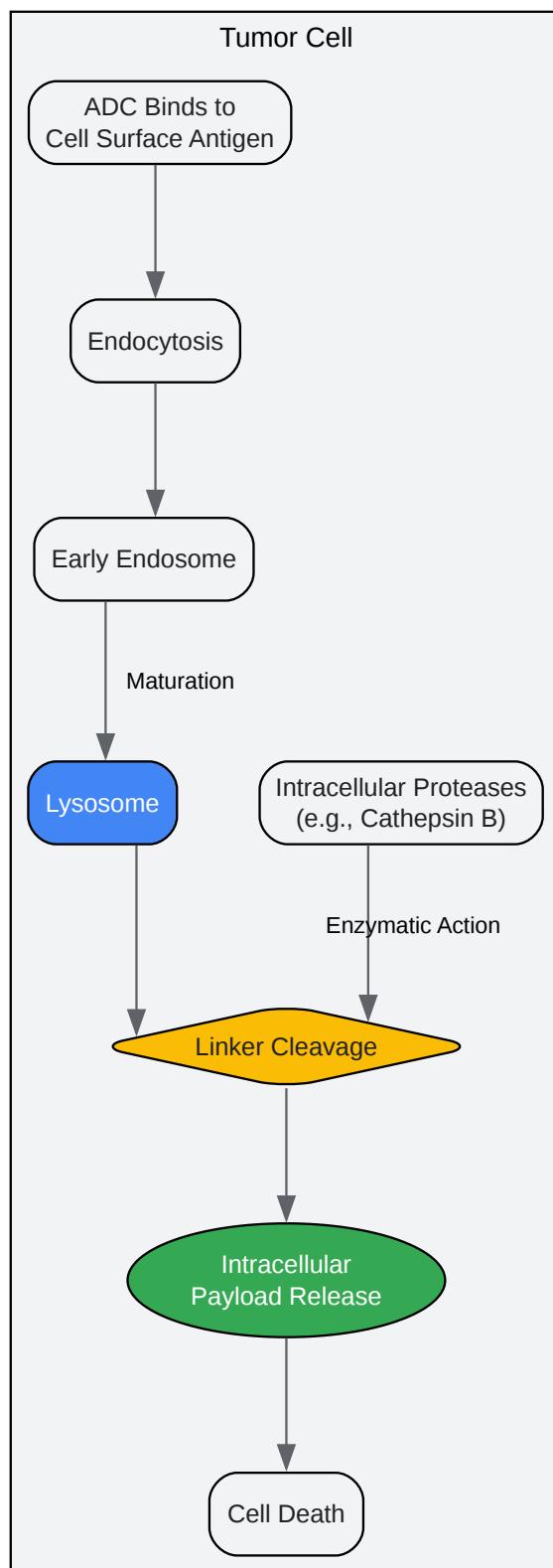
The following table summarizes the key quantitative data for **Fmoc-Asn-Pro-Val-PABC-PNP**.


Parameter	Value	Reference
CAS Number	2893871-64-0	[1] [2] [3]
Molecular Weight	820.84 g/mol	[1] [2]
Molecular Formula	C ₄₃ H ₄₄ N ₆ O ₁₁	[1] [2]

Signaling Pathway and Mechanism of Action

Fmoc-Asn-Pro-Val-PABC-PNP is a key component of ADCs, facilitating the targeted delivery of cytotoxic payloads to cancer cells. The Asn-Pro-Val (NPV) tripeptide sequence within the

linker is designed to be selectively cleaved by human neutrophil elastase (HNE), an enzyme that is often overexpressed in the tumor microenvironment[4]. This enzymatic cleavage initiates the release of the conjugated drug. The mechanism can occur via two primary pathways: extracellular release in the tumor microenvironment and intracellular release following internalization of the ADC.


Extracellular Drug Release Pathway

[Click to download full resolution via product page](#)

Caption: Extracellular drug release pathway of an NPV-linked ADC mediated by Human Neutrophil Elastase in the tumor microenvironment.

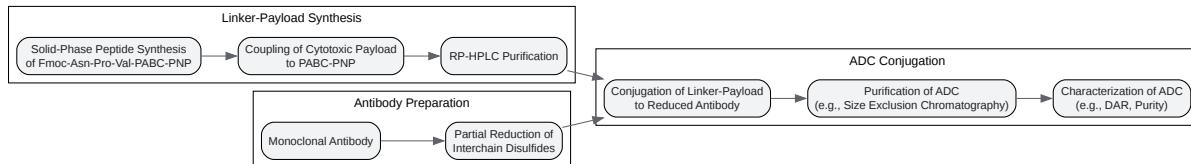
Intracellular Drug Release Pathway

While the NPV linker is primarily designed for HNE cleavage, intracellular proteases within cancer cells, such as Cathepsin B, can also cleave certain peptide linkers following ADC internalization. This represents a dual-release mechanism.

[Click to download full resolution via product page](#)

Caption: Intracellular drug release pathway of an ADC following endocytosis and lysosomal trafficking.

Experimental Protocols


The synthesis of the complete ADC involves a multi-step process, including solid-phase peptide synthesis (SPPS) of the linker-payload conjugate, followed by conjugation to the monoclonal antibody.

Synthesis of Fmoc-Asn-Pro-Val-PABC-PNP

A generalized protocol for the solid-phase synthesis of a peptide linker like **Fmoc-Asn-Pro-Val-PABC-PNP** is as follows:

- **Resin Preparation:** Swell a suitable resin (e.g., 2-chlorotriyl chloride resin) in dichloromethane (DCM).
- **First Amino Acid Loading:** Load the first Fmoc-protected amino acid (Fmoc-Val-OH) onto the resin in the presence of a base such as diisopropylethylamine (DIPEA).
- **Fmoc Deprotection:** Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).
- **Peptide Coupling:** Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Pro-OH and Fmoc-Asn(Trt)-OH) using a coupling agent like HBTU/HOBt in the presence of DIPEA.
- **PABC-PNP Moiety Coupling:** Couple the p-aminobenzyl alcohol (PABC) spacer, which is activated with p-nitrophenyl (PNP) carbonate, to the N-terminus of the peptide chain.
- **Cleavage from Resin:** Cleave the fully assembled linker from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid in DCM).
- **Purification:** Purify the crude **Fmoc-Asn-Pro-Val-PABC-PNP** linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow: ADC Synthesis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conjugation of Linker-Payload to Antibody

- **Linker-Payload Preparation:** Dissolve the purified Fmoc-Asn-Pro-Val-PABC-Payload in a suitable organic solvent like DMSO.
- **Antibody Reduction:** Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
- **Conjugation Reaction:** Add the linker-payload solution to the reduced antibody in a controlled buffer system. The maleimide group on the linker (if present, or another reactive group) will react with the free thiols on the antibody.
- **Purification of ADC:** Remove unreacted linker-payload and other impurities from the ADC solution using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
- **Characterization:** Characterize the final ADC product to determine parameters such as the drug-to-antibody ratio (DAR), purity, and aggregation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular weight of Fmoc-Asn-Pro-Val-PABC-PNP]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12406877#cas-number-and-molecular-weight-of-fmoc-asn-pro-val-pabc-pnp\]](https://www.benchchem.com/product/b12406877#cas-number-and-molecular-weight-of-fmoc-asn-pro-val-pabc-pnp)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com